

# Spectroscopic Characterization of (Tributylstannyl)methanol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (Tributylstannyl)methanol

CAS No.: 27490-33-1

Cat. No.: B110806

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This guide provides a comprehensive overview of the spectroscopic data for (Tributylstannyl)methanol, a versatile organotin reagent.<sup>[1][2][3]</sup> It is intended for researchers, scientists, and professionals in drug development who utilize or characterize organometallic compounds. This document delves into the practical and theoretical aspects of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy as applied to this specific molecule, offering insights into experimental design and data interpretation.

## Introduction to (Tributylstannyl)methanol

(Tributylstannyl)methanol, with the chemical formula C<sub>13</sub>H<sub>30</sub>OSn, is a colorless oil that serves as a valuable intermediate in organic synthesis.<sup>[1]</sup> Its utility stems from the unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety.<sup>[1]</sup> This structure allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity.

## Molecular Structure and Spectroscopic Correlation

The structure of (Tributylstannyl)methanol, with its distinct butyl chains and the hydroxymethyl group directly attached to the tin atom, gives rise to a characteristic

spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental for accurate data interpretation.

Caption: Correlation of  $^1\text{H}$  NMR signals with the molecular structure.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. [4]

### Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

- **Sample Preparation:** Prepare the sample as described for  $^1\text{H}$  NMR, using a slightly higher concentration if necessary (20-50 mg).
- **Instrument Setup:** Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
  - **Pulse Sequence:** A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
  - **Number of Scans:** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is typically required.
  - **Relaxation Delay:** A relaxation delay of 2-5 seconds is appropriate.

### $^{13}\text{C}$ NMR Data Summary (Predicted from a close derivative)

The following data is for tributyl[(methoxymethoxy)methyl]stannane and serves as a close approximation for the tributyltin moiety in **(Tributylstannyl)methanol**.

Chemical Shift ( $\delta$ , ppm)	Assignment (Tributyltin moiety)
29.1	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
27.3	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
13.6	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
8.9	Sn-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from Organic Syntheses for tributyl[(methoxymethoxy)methyl]stannane.[5] The signal for the Sn-CH<sub>2</sub>-OH carbon is expected to be in the range of 50-60 ppm due to the deshielding effect of the attached oxygen atom.

## Interpretation of the <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum of the tributyltin portion of the molecule is expected to show four distinct signals, corresponding to the four non-equivalent carbon atoms in the butyl chains. The chemical shifts are influenced by the proximity to the tin atom. The carbon directly attached to the tin (Sn-CH<sub>2</sub>) is the most upfield at approximately 8.9 ppm. [5]The subsequent methylene carbons appear progressively downfield, with the terminal methyl carbon appearing at around 13.6 ppm. [5]The signal for the hydroxymethyl carbon (Sn-CH<sub>2</sub>-OH) is anticipated to be significantly downfield due to the strong deshielding effect of the directly attached oxygen atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

## Experimental Protocol: IR Data Acquisition

- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

## IR Data Summary

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3320	Broad, Strong	O-H stretch
2970-2860	Strong	C-H stretch (aliphatic)

Data sourced from Organic Syntheses.[5]

## Interpretation of the IR Spectrum

The IR spectrum of **(Tributylstannyl)methanol** displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band around 3320 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the hydroxyl group. [5]The broadness of this peak is due to hydrogen bonding. The strong absorptions in the region of 2970-2860 cm<sup>-1</sup> are attributed to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the three butyl groups. [5]

Caption: Correlation of functional groups with IR absorption bands.

## Conclusion

The combined application of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of **(Tributylstannyl)methanol**. Each technique offers complementary information that, when synthesized, confirms the molecular structure and the presence of key functional groups. This guide provides the foundational spectroscopic data and interpretive logic necessary for researchers working with this important organotin compound.

## References

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## Sources

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